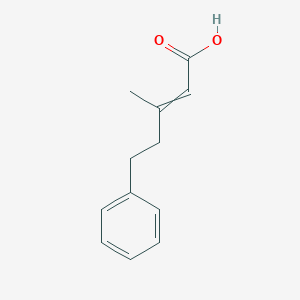

3-methyl-5-phenylpent-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-methyl-5-phenylpent-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |

InChI Key |

PKKDVUKRJTUHOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for (Z)-3-methyl-5-phenylpent-2-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The described methodology focuses on a stereoselective approach to ensure the desired (Z)-isomer is obtained with high fidelity. This document details the synthetic strategy, experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved through a two-step process. The key strategic element is the stereoselective formation of the trisubstituted alkene moiety in the desired (Z)-configuration. This is accomplished via a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to produce the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate

This step employs a Z-selective Horner-Wadsworth-Emmons reaction (Still-Gennari modification) between 3-phenylpropanal and ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate. The use of a phosphonate with electron-withdrawing trifluoroethyl groups is crucial for achieving high (Z)-selectivity.[1][2][3]

Reaction Scheme:

Caption: Still-Gennari olefination for the synthesis of the ester intermediate.

Protocol:

-

To a stirred solution of 18-crown-6 (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (2.0 equivalents) dropwise.

-

After stirring for 15 minutes, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.5 equivalents) in anhydrous THF dropwise.

-

Continue stirring the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-3-methyl-5-phenylpent-2-enoate.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| (Z):(E) Selectivity | >95:5 |

| Reaction Time | 4-6 hours |

| Temperature | -78 °C |

Characterization Data for Ethyl (Z)-3-methyl-5-phenylpent-2-enoate: [4]

| Analysis | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.32-7.16 (m, 5H, ArH), 5.69 (tq, J = 1.1, 1.5 Hz, 1H, =CH), 4.14 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.92 (m, 2H, CH₂), 2.78 (bt, J = 8.0 Hz, 2H, Ph-CH₂), 1.88 (d, J = 1.5 Hz, 3H, CH₃), 1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃). |

| ¹³C-NMR (15 MHz, CDCl₃) | δ 165.8 (quat, C1), 158.8 (quat, C3), 141.5 (quat, C1'), 128.1 (CH), 128.1 (CH), 125.7, 116.6 (=CH), 59.15 (CH₂), 35.32 (CH₂), 34.41 (CH₂), 25.06 (CH₃), 14.15 (CH₃). |

| EI-MS | m/z 218 (M⁺, 18%), 173 (22%), 172 (12%), 145 (17%), 144 (28%), 129 (13%), 91 (100%), 65 (14%). |

| UV (ethanol) | λ_max 310 (289), 210 (16220) nm. |

Step 2: Hydrolysis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using potassium hydroxide.[5][6]

Reaction Scheme:

Caption: Hydrolysis of the ester to the final carboxylic acid product.

Protocol:

-

In a round-bottom flask, dissolve ethyl (Z)-3-methyl-5-phenylpent-2-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:8 v/v).

-

Add potassium hydroxide (2.5 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH below 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting viscous pale yellow oil crystallizes on standing to yield (Z)-3-methyl-5-phenylpent-2-enoic acid.

Quantitative Data:

| Parameter | Value |

| Yield | 57% |

| Reaction Time | 3 hours |

| Temperature | Reflux |

Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid: [5][6]

| Analysis | Data |

| Melting Point | 51-53 °C |

| ¹H-NMR (90 MHz, CDCl₃) | δ 9.28 (bs, 1H, COOH), 7.35-6.92 (m, 5H, ArH), 5.65 (m, 1H, =CH), 2.98-2.55 (m, 4H, 2xCH₂), 1.88 (d, J = 1.3 Hz, 3H, CH₃). |

| IR (CDCl₃) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 cm⁻¹. |

| EI-MS | m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91 (100%). |

| UV (ethanol) | λ_max 303 (250) nm. |

Conclusion

The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid can be reliably achieved with high stereoselectivity. The key to this synthesis is the application of the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which ensures the formation of the desired (Z)-isomer of the ester intermediate. Subsequent hydrolysis provides the target carboxylic acid in good yield. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

- 1. Still-Gennari Olefination [ch.ic.ac.uk]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. still-gennari-olefination-and-its-applications-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]

- 5. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]

- 6. Z-Selective Horner—Wadsworth—Emmons Reaction | Semantic Scholar [semanticscholar.org]

A Technical Guide to 3-Methyl-5-phenylpent-2-enoic Acid

This document provides a comprehensive technical overview of 3-methyl-5-phenylpent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed experimental protocols for its synthesis, and visual representations of its chemical properties.

Chemical Identification and Properties

This compound is an α,β-unsaturated carboxylic acid. The presence of a double bond in conjugation with the carboxylic acid group, along with a methyl substituent at the 3-position, allows for the existence of (E) and (Z) stereoisomers.

CAS Numbers:

| Compound Name | CAS Number |

| This compound | 1807941-97-4 |

| (E)-3-Methyl-5-phenylpent-2-enoic acid | 72681-05-1 |

| (Z)-3-Methyl-5-phenylpent-2-enenitrile | 53243-59-7[1][2] |

Quantitative Data Summary

The following tables summarize the key quantitative data for the (E) and (Z) isomers of this compound.

Table 1: Physicochemical Properties

| Property | (E)-Isomer | (Z)-Isomer |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol [3][4] | 190.24 g/mol |

| Melting Point | 58°C[3][4] | 51-53°C[5] |

| Appearance | Colorless plates[3][4] | Viscous pale yellow oil that crystallizes on standing[5] |

Table 2: Spectroscopic Data

| Spectroscopic Data | (E)-Isomer | (Z)-Isomer |

| UV (ethanol) | λmax = 305 nm (ε = 208)[3][4] | λmax = 303 nm (ε = 250)[5] |

| IR (CDCl₃) (cm⁻¹) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260[3][4] | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[5] |

| ¹H-NMR (90 MHz, CDCl₃) (δ, ppm) | 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH)[3][4] | 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[5] |

| ¹³C-NMR (15 MHz, CDCl₃) (δ, ppm) | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[3][4] | Not Available |

| EI-MS (m/z) | 190 (M+, 3%), 144 (10), 91 (100)[3][4] | 190 (M+, 7%), 144 (9), 131 (8), 91 (100)[5] |

Experimental Protocols: Synthesis

The synthesis of the (E) and (Z) isomers of this compound is typically achieved through the hydrolysis of their corresponding ethyl esters.[6]

Synthesis of (E)-3-Methyl-5-phenyl-2-pentenoic Acid[3][4]

-

Reaction Setup: Ethyl (E)-3-methyl-5-phenyl-2-pentenoate (3.363 g, 15.4 mmol) and sodium hydroxide (2.161 g, 38.5 mmol) are combined in a mixture of water (50 ml) and methanol (10 ml).

-

Reflux: The mixture is refluxed for 3 hours.

-

Work-up:

-

The reaction mixture is cooled and washed with ether (30 ml).

-

The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.

-

The acidified mixture is extracted with ether (3 x 30 ml).

-

The combined ether extracts are washed with brine (20 ml), dried over Na₂SO₄, filtered, and evaporated under reduced pressure.

-

-

Purification: The crude product is recrystallized from cyclohexane/light petroleum to yield (E)-3-Methyl-5-phenyl-2-pentenoic acid (2.79 g, 95%) as colorless plates.

Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid[5]

-

Reaction Setup: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml).

-

Reflux: The mixture is refluxed for 3 hours.

-

Work-up:

-

The reaction mixture is cooled and washed with ether (10 ml).

-

The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.

-

The mixture is extracted with ether (3 x 10 ml).

-

The combined ether extracts are dried over Na₂SO₄, filtered, and evaporated under reduced pressure.

-

-

Product Isolation: (Z)-3-Methyl-5-phenyl-2-pentenoic acid (0.0497 g, 57%) is obtained as a viscous pale yellow oil that crystallizes upon standing at room temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.

Caption: Workflow for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.

Chemical Reactivity Pathway

The chemical reactivity of this compound is largely dictated by the α,β-unsaturated carboxylic acid moiety. This system has two electrophilic sites, making it susceptible to nucleophilic attack.

Caption: Nucleophilic attack pathways on the α,β-unsaturated carboxylic acid system.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-5-phenylpent-2-enoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of the (E) and (Z) isomers of 3-methyl-5-phenylpent-2-enoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is an α,β-unsaturated carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The presence of a double bond at the C2-C3 position and a methyl group at the C3 position gives rise to (E) and (Z) stereoisomers, which exhibit distinct physical properties.

Quantitative Data

The available quantitative data for the (E) and (Z) isomers of this compound are summarized in the tables below. Data for boiling point, aqueous solubility, and pKa have not been found in publicly available literature and are therefore not included.

Table 1: Physical Properties of this compound Isomers

| Property | (E)-Isomer | (Z)-Isomer |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol | 190.24 g/mol |

| Appearance | Colorless plates | Viscous pale yellow oil that crystallizes on standing |

| Melting Point | 58 °C | 51-53 °C[1] |

Table 2: Spectroscopic Data for (E)-3-Methyl-5-phenylpent-2-enoic Acid

| Technique | Data |

| UV (Ethanol) | λmax = 305 nm (ε = 208) |

| IR (CDCl₃) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260 cm⁻¹ |

| ¹H-NMR (90 MHz, CDCl₃) | δ 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH) |

| ¹³C-NMR (15 MHz, CDCl₃) | δ 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1) |

| EI-MS | m/z 190 (M⁺, 3%), 144 (10%), 91 (100%) |

Table 3: Spectroscopic Data for (Z)-3-Methyl-5-phenylpent-2-enoic Acid

| Technique | Data |

| UV (Ethanol) | λmax = 303 nm (ε = 250)[1] |

| IR (CDCl₃) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 cm⁻¹[1] |

| ¹H-NMR (90 MHz, CDCl₃) | δ 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[1] |

| EI-MS | m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91 (100%)[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of organic compounds are crucial for reproducibility. The following sections provide methodologies for key experiments related to this compound.

Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid

The synthesis of the (Z)-isomer is achieved through the hydrolysis of its corresponding ethyl ester.[1]

Procedure:

-

A mixture of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in water (8 mL) and methanol (1 mL) is refluxed for 3 hours.[1]

-

After cooling, the reaction mixture is washed with diethyl ether (10 mL).[1]

-

The aqueous phase is then acidified to a pH below 1 with concentrated hydrochloric acid.[1]

-

The product is extracted with diethyl ether (3 x 10 mL).[1]

-

The combined ether extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield (Z)-3-methyl-5-phenyl-2-pentenoic acid.[1]

General Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

-

A small amount of the crystalline sample is placed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Procedure:

-

A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired according to the instrument's standard operating procedures. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

General Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

-

For a solid sample, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CDCl₃) and placed in a salt (NaCl or KBr) cell.

-

For a liquid sample, a thin film can be prepared between two salt plates.

-

The sample is placed in the IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the synthesis workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid and the general reactivity of α,β-unsaturated carboxylic acids.

References

An In-depth Technical Guide to the Structural Isomers of 3-methyl-5-phenylpent-2-enoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3-methyl-5-phenylpent-2-enoic acid, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of substituted pentenoic acid derivatives.

Introduction to this compound and its Isomers

This compound is an α,β-unsaturated carboxylic acid with a molecular formula of C₁₂H₁₄O₂. The presence of a carbon-carbon double bond and a chiral center (depending on the isomer) gives rise to a variety of structural and stereoisomers. These isomers are of significant interest in medicinal chemistry due to the established biological activities of related phenylalkanoic and pentenoic acid derivatives, which include anti-inflammatory and anticancer properties. This guide will primarily focus on the well-characterized (E) and (Z)-stereoisomers of this compound, and will also explore other known structural isomers.

Synthesis and Physicochemical Properties of Structural Isomers

The synthesis of this compound isomers typically involves multi-step procedures starting from commercially available reagents. The geometric isomers, (E) and (Z), are the most extensively studied.

(E)-3-methyl-5-phenylpent-2-enoic Acid

Synthesis: The (E)-isomer is commonly synthesized via the hydrolysis of its corresponding ethyl ester. The ester is prepared through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction, which are known for establishing the stereochemistry of the double bond.

Experimental Protocol: A detailed experimental protocol for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid involves the reflux of ethyl (E)-3-methyl-5-phenyl-2-pentenoate with sodium hydroxide in a mixture of water and methanol for 3 hours. Following the reaction, the mixture is cooled and washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH below 1, leading to the precipitation of the product. The crude product is extracted with ether, washed with brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure. The final product can be purified by recrystallization from a solvent mixture like cyclohexane/light petroleum.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 58 °C |

| UV (ethanol) λmax | 305 nm (ε = 208) |

| IR (CDCl₃) ν (cm⁻¹) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260 |

| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH) |

| ¹³C-NMR (15 MHz, CDCl₃) δ (ppm) | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1) |

| Mass Spec. (EI-MS) m/z (%) | 190 (M⁺, 3), 144 (10), 91 (100) |

(Z)-3-methyl-5-phenylpent-2-enoic Acid

Synthesis: Similar to the (E)-isomer, the (Z)-isomer is synthesized through the hydrolysis of its corresponding ethyl ester. The synthesis of the (Z)-ester precursor requires specific stereoselective methods.

Experimental Protocol: The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved by refluxing ethyl (Z)-3-methyl-5-phenyl-2-pentenoate with potassium hydroxide in a water and methanol mixture for 3 hours. After cooling, the reaction mixture is washed with ether. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH below 1. The product is extracted with ether, and the combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure. The resulting product is a viscous pale yellow oil that may crystallize upon standing.[1][2][3]

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 51-53 °C[1] |

| UV (ethanol) λmax | 303 nm (ε = 250)[1] |

| IR (CDCl₃) ν (cm⁻¹) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[1] |

| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[1] |

| Mass Spec. (EI-MS) m/z (%) | 190 (M⁺, 7), 144 (9), 131 (8), 91 (100)[1] |

Other Identified Structural Isomers

Several other structural isomers of this compound have been identified, though detailed experimental and biological data are less available. These isomers represent important leads for further investigation in drug discovery programs.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| (E)-2-methyl-5-phenyl-2-pentenoic acid | C₁₂H₁₄O₂ | 190.24 | Methyl group at position 2. |

| 4-methyl-5-phenylpent-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Methyl group at position 4. |

| 5-phenylhex-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Phenyl group on a hexenoic acid chain. |

| 3-benzyl-4-methylbut-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Benzyl group at position 3. |

Experimental Protocol for (E)-2-methyl-5-phenyl-2-pentenoic Acid: The synthesis involves refluxing ethyl (E)-2-methyl-5-phenyl-2-pentenoate with potassium hydroxide in an aqueous methanol solution for 3 hours. After cooling and washing with ether, the aqueous phase is acidified with concentrated hydrochloric acid. The product is then extracted with ether, washed with brine, dried, and the solvent is evaporated to yield the final product.[4]

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound isomers are limited, the broader class of substituted pentanoic and pentenoic acids has demonstrated significant potential as anticancer and anti-inflammatory agents.

Anticancer Activity: Inhibition of MMP-2 and HDAC8

Several studies have highlighted the potential of pentanoic acid derivatives as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[4] These enzymes are often overexpressed in various cancers and are implicated in tumor invasion, metastasis, and angiogenesis.

Signaling Pathway: The proposed mechanism involves the inhibition of HDAC8, which leads to an upregulation of the Reversion-inducing-cysteine-rich protein with kazal motifs (RECK). RECK, in turn, is a known inhibitor of MMP-2. By dually targeting both enzymes, these compounds can effectively suppress cancer cell migration and invasion and induce apoptosis.

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity: Modulation of TNF-α and TGF-β Signaling

Phenylalkanoic acids and related compounds have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).

Signaling Pathway: These compounds can suppress the production of the pro-inflammatory cytokine TNF-α, while potentially upregulating the anti-inflammatory and tissue-remodeling cytokine TGF-β. This dual action can lead to a reduction in inflammation and the promotion of tissue repair.

Caption: Modulation of inflammatory cytokine production.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound isomers.

Caption: General synthesis and characterization workflow.

Conclusion and Future Directions

The structural isomers of this compound represent a promising class of compounds for drug development, with potential applications in oncology and inflammatory diseases. The synthetic routes to the (E) and (Z) isomers are well-established, allowing for their preparation and further investigation.

Future research should focus on:

-

Developing efficient and stereoselective synthetic methods for other structural isomers.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities and potency (e.g., IC₅₀ values) of each isomer.

-

Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action.

-

Performing structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of molecules.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound isomers as novel therapeutic agents.

References

Spectroscopic Analysis of 3-methyl-5-phenylpent-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 3-methyl-5-phenylpent-2-enoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for both (E) and (Z) isomers of this compound are summarized in the tables below for ease of comparison.

Table 1: 1H NMR Spectroscopic Data (90 MHz, CDCl3)

| Proton | (E)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) | (Z)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) |

| CH3 | 2.16 (d, J = 1.1 Hz, 3H)[1] | 1.88 (d, J = 1.3 Hz, 3H)[2] |

| =C(CH2) | 2.43 (m, 2H)[1] | 2.55-2.98 (m, 4H, includes Ph-CH2)[2] |

| Ph-CH2 | 2.73 (m, 2H)[1] | 2.55-2.98 (m, 4H, includes =C(CH2))[2] |

| =CH | 5.61 (m, 1H)[1] | 5.65 (m, 1H)[2] |

| ArH | 6.92-7.40 (m, 5H)[1] | 6.92-7.35 (m, 5H)[2] |

| COOH | 9.98 (bs, 1H)[1] | 9.28 (bs, 1H)[2] |

Table 2: 13C NMR Spectroscopic Data (15 MHz, CDCl3)

| Carbon | (E)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) |

| CH3 | 19.22[1] |

| CH2 | 34.02, 42.85[1] |

| =CH | 115.7[1] |

| ArCH | 126.2, 128.2, 128.5[1] |

| quat, C1' | 140.9[1] |

| quat, C3 | 161.7[1] |

| quat, C1 | 171.5[1] |

Note: 13C NMR data for the (Z) isomer was not explicitly provided in the search results.

Table 3: IR Spectroscopic Data (CDCl3)

| Functional Group | (E)-3-methyl-5-phenylpent-2-enoic acid Wavenumber (cm-1) | (Z)-3-methyl-5-phenylpent-2-enoic acid Wavenumber (cm-1) |

| OH (Carboxylic Acid) | 3500–2800 (bs)[1] | 3300-2800 (bs)[2] |

| C=O (Carboxylic Acid) | 1694 (s)[1] | 1692 (s)[2] |

| C=C | 1641[1] | 1639[2] |

| Other | 3104, 2950, 1260[1] | 3103, 2941, 1290, 1260[2] |

Table 4: Mass Spectrometry Data (EI-MS)

| Isomer | Molecular Ion (M+) | Key Fragments (m/z) |

| (E)-3-methyl-5-phenylpent-2-enoic acid | 190 (3%)[1] | 144 (10%), 91 (100%)[1] |

| (Z)-3-methyl-5-phenylpent-2-enoic acid | 190 (7%)[2] | 144 (9%), 131 (8%), 91 (100%)[2] |

Experimental Protocols

The following sections outline generalized methodologies for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for 1H and 13C nuclei.

-

Data Acquisition: For 1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ 0.00 ppm).

-

Data Analysis: The chemical shifts, integration (for 1H), and coupling patterns of the peaks are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: The infrared beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: The characteristic absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C=C) to confirm the molecular structure. The broad absorption band for the O-H bond in carboxylic acids typically appears in the range of 2500 to 3300 cm-1. The C=O bond shows an absorption between 1710 and 1760 cm-1, with conjugation lowering the frequency.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M+•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

Potential Biological Activity of 3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-phenylpent-2-enoic acid is a small molecule belonging to the class of phenylalkanoic acids. While direct studies on its biological activity are limited, its structural similarity to known bioactive compounds, such as phenylpentenoic acid derivatives and other phenylpropanoids, suggests a range of potential pharmacological effects. This technical guide consolidates the available data on related compounds to infer the potential nematicidal, antimicrobial, anticancer, and anti-inflammatory activities of this compound. Detailed experimental protocols for assessing these activities are provided, along with a discussion of potential mechanisms of action and structure-activity relationships.

Introduction

Phenylpropanoids and their derivatives are a diverse group of natural and synthetic compounds with a wide array of biological activities.[1] this compound, a derivative of pentenoic acid with phenyl and methyl substitutions, falls within this broad class. Although specific biological studies on this exact molecule are not extensively documented in publicly available literature, research on analogous structures provides a strong foundation for predicting its potential bioactivities. This guide aims to provide a comprehensive overview of these potential activities by examining the evidence from structurally related compounds.

Potential Biological Activities

Based on the activities of structurally similar molecules, this compound is hypothesized to possess the following biological properties:

-

Nematicidal Activity: Phenylpentenoic acid derivatives have demonstrated potent activity against plant-parasitic nematodes.

-

Antimicrobial Activity: The broader class of phenylpropanoids exhibits activity against various bacteria and fungi.

-

Anticancer Activity: Aryl propionic acid derivatives and other phenylpropanoids have been shown to possess antiproliferative and pro-apoptotic effects on cancer cells.[2][3][4]

-

Anti-inflammatory Activity: Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][5]

Data Presentation: Biological Activities of Structural Analogues

The following tables summarize the quantitative data found for compounds structurally related to this compound.

Table 1: Nematicidal Activity of Related Phenylpropanoids against Meloidogyne incognita

| Compound | Target Organism | Activity | Concentration/Dosage | Reference |

| (4E)-5-Phenylpent-4-enoic acid (PPA) | Meloidogyne incognita | Nematicidal | Not specified | [6] |

| trans-Cinnamic acid | Meloidogyne incognita | Nematicidal | Concentration-dependent | [6] |

| Indole | Meloidogyne incognita | Nematistatic (induces paralysis) | Concentration-dependent | [6] |

| 5-Iodoindole | Meloidogyne incognita | Nematicidal | 50 μg/mL (rapid death within 6h) | [7][8] |

Table 2: Anticancer Activity of Related Phenylpropanoid and Aryl Propionic Acid Derivatives

| Compound Class/Derivative | Cell Line | Activity | Key Findings | Reference |

| Phenylpropanoids (general) | Various cancer cells | Anti-cancer | Inhibit tumorigenesis, regulate signal transduction | [9] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (lung cancer) | Cytotoxic | Structure-dependent cytotoxicity | [10] |

| Aryl Propionic Acid Derivatives | Various cancer cells | Anticancer | Potent activity reported for several derivatives | [3] |

Experimental Protocols

Nematicidal Activity Assay against Meloidogyne incognita

This protocol is adapted from methodologies used for testing the nematicidal activity of natural compounds against the root-knot nematode Meloidogyne incognita.[11][12][13][14]

Objective: To determine the mortality of second-stage juveniles (J2) of M. incognita upon exposure to this compound.

Materials:

-

Meloidogyne incognita J2s

-

This compound

-

Sterile distilled water

-

96-well microtiter plates

-

Inverted microscope

-

Pipettes

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.

-

Inoculation: Add a suspension of freshly hatched M. incognita J2s (approximately 50-100 juveniles in 50 µL of water) to each well of a 96-well plate.

-

Treatment: Add 50 µL of the test compound dilutions to the respective wells. The final volume in each well should be 100 µL. Include a solvent control (water with the same concentration of DMSO as the test wells) and a negative control (water only).

-

Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.

-

Mortality Assessment: After each incubation period, observe the nematodes under an inverted microscope. A nematode is considered dead if it is immobile and does not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each concentration and time point. Correct for control mortality using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live nematodes, 'T' is the treated group, and 'C' is the control group. Determine the LC50 value (the concentration that causes 50% mortality).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[15][16][17]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare various concentrations of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for another 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

Nematicidal Mechanism

The nematicidal activity of related compounds like indole derivatives has been linked to the induction of reactive oxygen species (ROS) and the formation of vacuoles within the nematodes, leading to cell death.[1][7][18] 5-Iodoindole, for example, is suggested to exert its effect by antagonizing glutathione S-transferase (GST), an enzyme crucial for ROS suppression in nematodes.[7][8] It is plausible that this compound could share a similar mechanism of action.

Caption: Putative nematicidal mechanism of action.

Anticancer Mechanisms and Signaling Pathways

Phenylpropanoids can exert anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][9][19] These pathways include the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways.[19] The inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Caption: Phenylpropanoid interaction with cancer signaling pathways.

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenylalkanoic acids is influenced by the nature and position of substituents on both the phenyl ring and the aliphatic chain.

-

Substitution on the Phenyl Ring: Halogenation and the presence of hydroxyl groups on the phenyl ring have been shown to enhance the nematicidal and antimicrobial activities of related compounds.[20]

-

Aliphatic Chain Modification: The length and saturation of the carboxylic acid chain, as well as the presence of other functional groups, can significantly impact activity. For this compound, the presence of the methyl group at the 3-position may influence its interaction with biological targets through steric and electronic effects. It could potentially enhance lipophilicity, thereby improving membrane permeability, or it could sterically hinder binding to certain enzymes or receptors, which could either increase or decrease its activity compared to the unsubstituted analogue. Further studies are needed to elucidate the precise role of this methyl group.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, a review of the literature on structurally related compounds strongly suggests its potential as a nematicidal, antimicrobial, anticancer, and anti-inflammatory agent. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully characterize the pharmacological profile of this compound and to explore its potential for therapeutic applications. The structure-activity relationships of related compounds suggest that the methyl group at the 3-position is likely to modulate its biological effects, making it an interesting candidate for further investigation in drug discovery programs.

References

- 1. Nematicidal and insecticidal activities of halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Selective Toxicity of Secondary Metabolites from the Entomopathogenic Bacterium Photorhabdus luminescens sonorensis against Selected Plant Parasitic Nematodes of the Tylenchina Suborder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanoids in radioregulation: double edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 11. 4.6.2. Determination of ZnO-NPs’ Nematicidal Activity by Mortality Assay of Meloidogyne incognita [bio-protocol.org]

- 12. ars.usda.gov [ars.usda.gov]

- 13. benthamopen.com [benthamopen.com]

- 14. Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apec.org [apec.org]

- 16. Antimicrobial susceptibility testing: a review of general principles and contemporary practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 20. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Isolation of Novel Phenylpentenoic Acids

For Immediate Release

[City, State] – In the relentless pursuit of innovative therapeutic agents, a new class of molecules, the novel phenylpentenoic acids, is emerging as a promising frontier for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of these compounds, with a focus on their role as modulators of key cellular signaling pathways.

Introduction to Phenylpentenoic Acids

Phenylpentenoic acids are a class of organic compounds characterized by a phenyl group attached to a five-carbon chain containing a carboxylic acid moiety and at least one double bond. While the basic scaffold has been known, recent discoveries of novel, substituted phenylpentenoic acid derivatives have unveiled their potential as potent and selective bioactive molecules. These novel compounds are gaining attention for their ability to interact with specific cellular targets, opening up new avenues for the development of treatments for a range of diseases.

Discovery of Novel Phenylpentenoic Acids as Histone Deacetylase (HDAC) Inhibitors

A significant breakthrough in the field has been the identification of novel phenylpentenoic acid derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Two notable examples of such novel compounds are 4-phenyl-3-butenoic acid (PBA) and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)[1]. While not strictly conforming to the phenylpentenoic acid nomenclature in its simplest form, their structural similarity and discovery highlight the therapeutic potential of this class of molecules. These compounds have been shown to increase the acetylation levels of histone subtypes by inhibiting HDAC enzymes[1].

Quantitative Data: HDAC Inhibition

The inhibitory potency of these novel compounds against various HDAC isoforms has been quantified, providing valuable data for structure-activity relationship (SAR) studies and further optimization.

| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| 4-phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | Micromolar concentrations | [1] |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA | [1] |

Experimental Protocols

The successful discovery and characterization of novel phenylpentenoic acids rely on a combination of synthetic chemistry and rigorous biological assays.

General Synthesis of Phenylpentenoic Acid Scaffolds

The synthesis of the (E)-5-phenylpent-2-enoic acid backbone can be achieved through established organic chemistry reactions. A typical synthetic route involves the Horner-Wadsworth-Emmons olefination or Knoevenagel condensation. For instance, the reaction of 3-phenylpropanal with malonic acid can yield 5-phenyl-2-pentenoic acid and 5-phenyl-3-pentenoic acid.

Caption: A generalized workflow for the synthesis and purification of phenylpentenoic acid isomers and their subsequent derivatization to produce novel analogs.

HDAC Inhibition Assay Protocol

To determine the inhibitory activity of novel phenylpentenoic acids against HDAC enzymes, a common method is an in vitro enzymatic assay.

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue) are prepared in an assay buffer.

-

Compound Incubation: The test compound (novel phenylpentenoic acid derivative) at various concentrations is pre-incubated with the HDAC enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the deacetylation reaction.

-

Signal Detection: After a set incubation period, a developing reagent is added that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Data Analysis: The fluorescence intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: A schematic workflow of an in vitro histone deacetylase (HDAC) inhibition assay used to evaluate the potency of novel compounds.

Signaling Pathway Modulation

The discovery of phenylpentenoic acid derivatives as HDAC inhibitors highlights their ability to modulate fundamental cellular processes. HDACs are key regulators of chromatin structure and gene expression.

The Role of HDACs in Gene Regulation

Histone proteins package DNA into a compact structure called chromatin. The acetylation of lysine residues on histone tails, a process regulated by histone acetyltransferases (HATs) and HDACs, plays a pivotal role in controlling gene expression. Acetylation neutralizes the positive charge of lysines, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene transcription. Conversely, HDACs remove acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.

Phenylpentenoic Acid-Mediated HDAC Inhibition

Novel phenylpentenoic acid derivatives that inhibit HDACs can disrupt this balance, leading to the hyperacetylation of histones. This, in turn, can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy.

Caption: Diagram illustrating the mechanism of action of novel phenylpentenoic acid derivatives as HDAC inhibitors, leading to changes in chromatin structure and gene expression.

Future Directions and Conclusion

The discovery of novel phenylpentenoic acids as potent biological modulators is still in its early stages. The examples of PBA and AOPHA-Me as HDAC inhibitors provide a compelling rationale for the continued exploration of this chemical space. Future research should focus on:

-

Systematic library synthesis: The generation of diverse libraries of substituted phenylpentenoic acids will be crucial for comprehensive SAR studies.

-

Broader biological screening: Screening these novel compounds against a wider range of biological targets will likely uncover new mechanisms of action and therapeutic applications.

-

Natural product isolation: Exploring natural sources, such as microbial and marine organisms, may lead to the discovery of structurally unique and potent phenylpentenoic acids.

References

A Comprehensive Technical Review of 3-methyl-5-phenylpent-2-enoic Acid and its Analogs: Synthesis, Potential Therapeutic Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-5-phenylpent-2-enoic acid and its analogs, belonging to the broader class of cinnamic acid derivatives, represent a scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data on the title compound remains limited, the known activities of structurally related molecules suggest promising avenues for investigation in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, potential biological activities, and relevant experimental protocols to facilitate further research and development in this area. Quantitative data from closely related analogs are summarized, and key signaling pathways are illustrated to provide a foundational understanding of their potential mechanisms of action.

Introduction

Cinnamic acid (3-phenyl-2-propenoic acid) and its derivatives are a well-established class of naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] The structural motif of an α,β-unsaturated carboxylic acid conjugated to a phenyl ring is a key pharmacophore that allows for diverse chemical modifications, leading to a broad range of pharmacological properties.[4] The introduction of substituents, such as a methyl group at the 3-position and a phenylalkyl chain, as seen in this compound, can significantly modulate the biological and physicochemical properties of the parent molecule. This guide focuses on the synthesis and potential therapeutic applications of this compound and its analogs, providing a roadmap for researchers in drug discovery and development.

Synthesis and Characterization

The synthesis of this compound has been reported, with detailed protocols available for the (Z)-isomer. The synthesis typically involves the hydrolysis of the corresponding ethyl ester.

Synthesis of (Z)-3-methyl-5-phenylpent-2-enoic Acid[5][6]

A detailed experimental protocol for the synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is provided below.

Experimental Protocol:

-

Materials: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, potassium hydroxide, water, methanol, diethyl ether, concentrated hydrochloric acid, sodium sulfate.[5][6]

-

Procedure:

-

Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml) for 3 hours.[5][6]

-

After cooling, the reaction mixture is washed with diethyl ether (10 ml).[5][6]

-

The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.[5][6]

-

The mixture is then extracted with diethyl ether (3 x 10 ml).[5][6]

-

The combined ether extracts are dried over sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.[5][6]

-

-

Yield: 0.0497 g (57%) of (Z)-3-methyl-5-phenylpent-2-enoic acid as a viscous pale yellow oil that crystallizes on standing.[5][6]

Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid: [5][6]

| Property | Value |

| Melting Point | 51-53 °C |

| UV (ethanol) λmax | 303 nm |

| IR (CDCl3) cm-1 | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 |

| ¹H-NMR (90 MHz, CDCl3) δ | 1.88 (3H, d, J 1.3 Hz, CH3), 2.55-2.98 (4H, m, 2xCH2), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH) |

| EI-MS m/z | 190 (M+, 7%), 144 (9%), 131 (8%), 91 (100%) |

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess significant anti-inflammatory properties.[2][3] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3] The mechanism of action often involves the inhibition of key inflammatory signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[1]

Potential Signaling Pathway for Anti-inflammatory Action:

Caption: Potential anti-inflammatory mechanism of cinnamic acid derivatives via inhibition of the NF-κB pathway.

Anticancer Activity

Various derivatives of unsaturated carboxylic acids have demonstrated cytotoxic activity against a range of cancer cell lines.[7][8][9] The proposed mechanisms often involve the induction of apoptosis. Phenylacetamide derivatives, which share some structural similarities, have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[9]

General Workflow for Anticancer Screening:

Caption: A typical workflow for the in vitro screening of novel compounds for anticancer activity.

Neuroprotective Activity

Cinnamic acid derivatives have also been investigated for their neuroprotective effects, which are particularly relevant for neurodegenerative diseases.[10] Their antioxidant properties are believed to play a crucial role in protecting neuronal cells from oxidative stress-induced damage.

Quantitative Data of Related Analogs

While quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of some related phenylacetamide derivatives against various cancer cell lines.[9]

| Compound | Cell Line | IC50 (µM) |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 |

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the anti-inflammatory activity of compounds.

Experimental Protocol:

-

Animals: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound and its analogs represent a promising, yet underexplored, class of compounds with potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The synthetic route to the core molecule is established, and standardized protocols for evaluating its biological activity are readily available. Although direct biological data for the title compound is currently lacking, the known activities of the broader class of cinnamic acid derivatives provide a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this chemical scaffold. Further studies involving the synthesis of a library of analogs and their systematic biological evaluation are warranted to identify lead compounds for preclinical and clinical development.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. search.library.ucsf.edu [search.library.ucsf.edu]

Theoretical Stability of 3-methyl-5-phenylpent-2-enoic Acid: An In-depth Technical Guide

Introduction

3-methyl-5-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Understanding the stability of this compound is crucial for its synthesis, storage, and potential application, particularly in the context of drug development where stability is a critical quality attribute. This guide provides a theoretical framework for assessing its stability, including potential degradation pathways and generalized experimental protocols for its analysis.

Theoretical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure, which includes a carboxylic acid group, a carbon-carbon double bond, and a phenyl group. These functional groups are susceptible to various degradation pathways under different environmental conditions.

Thermal Degradation

α,β-unsaturated carboxylic acids can undergo thermal degradation, primarily through decarboxylation.[1][2] The presence of a double bond in conjugation with the carboxyl group influences the mechanism of this process. For some unsaturated acids, isomerization to a β,γ-unsaturated isomer may precede decarboxylation, which then occurs through a cyclic transition state.[1][2]

Caption: Theoretical Thermal Degradation Pathway.

Photochemical Degradation

The conjugated system in this compound, which includes the phenyl ring and the α,β-unsaturated carboxylic acid moiety, is a chromophore that can absorb ultraviolet (UV) light. This absorption can lead to photochemical reactions. Common photochemical degradation pathways for similar molecules include cis-trans isomerization around the double bond and [2+2] cycloaddition reactions, leading to dimerization.[3][4]

Caption: Potential Photochemical Degradation Pathways.

Hydrolytic Degradation

While carboxylic acids themselves are generally stable to hydrolysis, the term can also refer to reactions with water that might be pH-dependent. At extreme pH values and elevated temperatures, decarboxylation or other reactions could potentially be influenced. However, significant hydrolytic cleavage of the main carbon chain is not expected under typical conditions.

Oxidative Degradation

The double bond in this compound is susceptible to oxidative cleavage.[5][6] Oxidizing agents can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids. The presence of the allylic methyl group and the benzylic protons may also be sites for oxidative attack under certain conditions.

Caption: Theoretical Oxidative Degradation Pathway.

Experimental Protocols

Synthesis of (Z)-3-methyl-5-phenyl-2-pentenoic Acid[7][8]

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.

Materials:

-

Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in water (8 ml) and methanol (1 ml) is refluxed for 3 hours.[7]

-

After cooling, the reaction mixture is washed with diethyl ether (10 ml).[7]

-

The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.[7]

-

The mixture is extracted with diethyl ether (3 x 10 ml).[7]

-

The combined ether extracts are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield (Z)-3-methyl-5-phenyl-2-pentenoic acid.[7]

Proposed Protocol for Stability Indicating HPLC Method Development

The following is a generalized protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.

Objective: To develop a specific, accurate, and precise reverse-phase HPLC method that can separate this compound from its degradation products formed under various stress conditions.

Instrumentation and Materials:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or other suitable buffer components.

-

This compound reference standard.

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Determined by the UV spectrum of the analyte (a starting point could be the λmax of the compound, which is around 303 nm for the (Z)-isomer).[7]

-

Injection Volume: 10-20 µL.

Method Development and Validation Workflow:

References

- 1. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. organic chemistry - What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Purification of 3-methyl-5-phenylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-5-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid, a structural motif present in various biologically active molecules and a valuable building block in organic synthesis. The purity of this compound is critical for its use in research and development, particularly in drug discovery, where impurities can lead to misleading biological data and undesirable side effects. This document provides detailed protocols for the purification of this compound, targeting the removal of common impurities derived from its synthesis. The primary methods covered are acid-base extraction followed by crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the carbon-carbon double bond, followed by the hydrolysis of a corresponding ester. The nature of these synthetic routes can introduce several types of impurities:

-

From Wittig Reaction: Triphenylphosphine oxide is a common byproduct that can be challenging to remove completely.

-

From HWE Reaction: Phosphonate byproducts are generated and need to be separated from the desired product.

-

Unreacted Starting Materials: Residual amounts of the initial aldehyde/ketone and the phosphonium salt or phosphonate ester can remain.

-

Geometric Isomer: The synthesis can produce a mixture of (E) and (Z) isomers of this compound, which may require specific techniques for separation.

-

Other Side-Products: Aldol condensation products or other side-reaction impurities may be present.

A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.

Overview of Purification Techniques

The choice of purification method depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the specific isomers of interest. Below is a summary of the most common and effective techniques.

Acid-Base Extraction and Crystallization

This is a classical and highly effective method for the purification of carboxylic acids. It leverages the acidic nature of the target compound to separate it from neutral and basic impurities. Subsequent crystallization further purifies the product based on differences in solubility between the desired acid and any remaining impurities. For the (E)-isomer of this compound, crystallization from a non-polar solvent system like cyclohexane/light petroleum can yield highly pure, colorless plates.[1] The (Z)-isomer is often obtained as a viscous oil that may crystallize upon standing.[1]

Column Chromatography

For mixtures that are difficult to separate by crystallization, or when a very high degree of purity is required, column chromatography is a powerful tool. Silica gel is a common stationary phase for the purification of carboxylic acids. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is typically effective. The acidic nature of the carboxylic acid can sometimes lead to tailing on silica gel; this can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest possible purity, especially for the separation of geometric isomers or for obtaining analytical standards, preparative HPLC is the method of choice. A reverse-phase C18 column is generally effective for the separation of α,β-unsaturated carboxylic acids. The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for each purification technique. The values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.

| Purification Technique | Typical Yield | Purity Achieved | Scale | Key Advantages | Key Disadvantages |

| Acid-Base Extraction & Crystallization | 80-95% | >98% | Milligrams to Kilograms | Cost-effective, scalable, removes a wide range of impurities. | May not separate geometric isomers effectively, potential for product loss in mother liquor. |

| Column Chromatography | 60-85% | >99% | Milligrams to Grams | High resolution, can separate closely related impurities. | More time-consuming and requires more solvent than crystallization, potential for product loss on the column. |

| Preparative HPLC | 50-75% | >99.9% | Micrograms to Grams | Highest resolution, excellent for isomer separation. | Expensive, limited scale, requires specialized equipment, large solvent consumption. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This protocol is based on the common procedure for isolating carboxylic acids after saponification of their esters.[1]

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Crystallization solvent (e.g., cyclohexane/light petroleum)

-

Separatory funnel, beakers, flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude this compound in diethyl ether.

-

Extraction of Acid: Transfer the ethereal solution to a separatory funnel and extract with 1 M NaOH solution. The carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the acid.

-

Removal of Neutral Impurities: Combine the aqueous extracts and wash with a fresh portion of diethyl ether to remove any remaining neutral organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is below 2. The this compound will precipitate out of the solution.

-

Back-Extraction of Pure Acid: Extract the precipitated acid from the aqueous solution with three portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.

-

Crystallization: Dissolve the purified acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., cyclohexane/light petroleum). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

-

Crude or partially purified this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Mobile phase: Ethyl acetate/Hexane mixture (e.g., starting with 10:90 and gradually increasing polarity)

-

Optional: 0.5% acetic acid in the mobile phase

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

-

Collection tubes/flasks

-

Rotary evaporator

Procedure:

-

Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Collect fractions and monitor the separation by TLC.

-